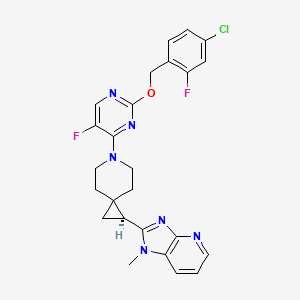

GLP-1 receptor agonist 13

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C25H23ClF2N6O |

|---|---|

分子量 |

496.9 g/mol |

IUPAC名 |

2-[(2S)-6-[2-[(4-chloro-2-fluorophenyl)methoxy]-5-fluoropyrimidin-4-yl]-6-azaspiro[2.5]octan-2-yl]-1-methylimidazo[4,5-b]pyridine |

InChI |

InChI=1S/C25H23ClF2N6O/c1-33-20-3-2-8-29-21(20)31-22(33)17-12-25(17)6-9-34(10-7-25)23-19(28)13-30-24(32-23)35-14-15-4-5-16(26)11-18(15)27/h2-5,8,11,13,17H,6-7,9-10,12,14H2,1H3/t17-/m1/s1 |

InChIキー |

VYPVFVJETAHTJT-QGZVFWFLSA-N |

異性体SMILES |

CN1C2=C(N=CC=C2)N=C1[C@H]3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F |

正規SMILES |

CN1C2=C(N=CC=C2)N=C1C3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GLP-1 Receptor Agonists

Disclaimer: No specific public information exists for a compound designated "GLP-1 receptor agonist 13." This technical guide outlines the well-established mechanism of action for the class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which would be applicable to any specific molecule within this class. The data and examples provided are representative of the class, using well-studied agonists for illustrative purposes.

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1.[[“]][2] They are critical in the management of type 2 diabetes mellitus and obesity.[2] The primary function of these agonists is to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[[“]][2][3]

Core Mechanism: Receptor Binding and G-Protein Activation

GLP-1 receptor agonists exert their effects by binding to and activating the GLP-1 receptor (GLP-1R), a member of the Class B G protein-coupled receptor (GPCR) family.[[“]] This receptor is predominantly expressed on pancreatic β-cells, but also found in other tissues including the brain, heart, and gastrointestinal tract.[[“]]

Upon agonist binding, the GLP-1R undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G proteins, primarily the stimulatory G protein, Gαs.[4][5] This activation is the central event initiating a cascade of downstream signaling pathways that mediate the diverse physiological effects of GLP-1 receptor agonists.

Key Downstream Signaling Pathways

The activation of the GLP-1R initiates multiple intracellular signaling cascades, with the Gαs/cAMP pathway being the most prominent. However, evidence also points to the involvement of other pathways, including β-arrestin, ERK1/2, and PI3K/Akt signaling.

1. Gαs/cAMP/PKA Pathway:

This is the canonical signaling pathway for GLP-1R activation.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

PKA and Epac Activation: The subsequent increase in intracellular cAMP levels leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7]

-

Physiological Consequences:

-

Enhanced Insulin Secretion: In pancreatic β-cells, PKA phosphorylates and closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization.[6] This opens voltage-dependent calcium channels (VDCCs), increasing intracellular calcium concentrations and triggering the exocytosis of insulin-containing granules.[6][8]

-

Gene Expression: PKA also phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of genes involved in β-cell proliferation, survival, and insulin synthesis, such as PDX-1 and IRS2.[6][9][10]

-

2. β-Arrestin Pathway:

β-arrestins (both β-arrestin-1 and β-arrestin-2) are scaffolding proteins that are recruited to the activated GLP-1R.[4][11]

-

Receptor Desensitization and Internalization: β-arrestins play a role in the desensitization of G protein-mediated signaling and promote the internalization of the receptor.[4][11][12]

-

Independent Signaling: β-arrestin-1 can also act as a signaling molecule itself, mediating GLP-1-induced ERK activation and contributing to insulin secretion.[4][13][14] The interaction between the GLP-1R and β-arrestin-1 is crucial for the full insulinotropic effect of some agonists.[15]

3. ERK1/2 Pathway:

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the mitogen-activated protein kinase (MAPK) cascade and are involved in cell proliferation and survival.

-

Activation: GLP-1R agonists can activate ERK1/2 through both cAMP-dependent and β-arrestin-mediated pathways.[9][16][17][18]

-

Cellular Effects: Activation of ERK1/2 signaling contributes to the pro-survival and anti-apoptotic effects of GLP-1 receptor agonists on pancreatic β-cells.[9]

4. PI3K/Akt Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.

-

Activation: GLP-1R activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the PI3K/Akt pathway.[6]

-

Metabolic and Survival Effects: This pathway contributes to the anti-apoptotic effects of GLP-1 agonists and is also a central pathway in insulin signaling, promoting glucose uptake and utilization in peripheral tissues.[19][20][[“]][22]

Data Presentation

The following tables summarize representative quantitative data for a well-characterized GLP-1 receptor agonist, Semaglutide, to illustrate the typical potency and efficacy observed in this class of drugs.

Table 1: In Vitro Potency of Semaglutide

| Assay Type | Cell Line | Parameter | Value |

| Receptor Binding Affinity | BHK cells expressing human GLP-1R | Ki (nM) | 0.38 |

| cAMP Accumulation | BHK cells expressing human GLP-1R | EC50 (nM) | 0.3 |

| Insulin Release | Isolated mouse islets | EC50 (nM) | 0.1 |

Data are representative values compiled from publicly available literature.

Table 2: In Vivo Efficacy of Semaglutide in a Diabetic Mouse Model (db/db mice)

| Parameter | Treatment Group | Value | % Change vs. Vehicle |

| Blood Glucose (mg/dL) | Vehicle | 450 ± 25 | - |

| Semaglutide (30 nmol/kg) | 150 ± 20 | -66.7% | |

| HbA1c (%) | Vehicle | 9.5 ± 0.5 | - |

| Semaglutide (30 nmol/kg) | 6.2 ± 0.3 | -34.7% | |

| Body Weight (g) | Vehicle | 52 ± 2 | - |

| Semaglutide (30 nmol/kg) | 45 ± 1.5 | -13.5% |

Data are representative values from preclinical studies.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: GLP-1 Receptor Downstream Signaling Pathways.

Experimental Workflow Diagram

References

- 1. consensus.app [consensus.app]

- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. cAMP-signaling pathway acts in selective synergism with glucose or tolbutamide to increase cytosolic Ca2+ in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cAMP promotes pancreatic β-cell survival via CREB-mediated induction of IRS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. [PDF] β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells | Semantic Scholar [semanticscholar.org]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. GLP-1 signals via ERK in peripheral nerve and prevents nerve dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Impairment of insulin signaling pathway PI3K/Akt/mTOR and insulin resistance induced AGEs on diabetes mellitus and neurodegenerative diseases: a perspective review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. consensus.app [consensus.app]

- 22. Insulin Mediated Activation of PI3K/Akt Signalling Pathway Modifies the Proteomic Cargo of Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of GLP-1 Receptor Agonists: A Focus on Semaglutide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, with a specific focus on the widely utilized therapeutic, semaglutide (B3030467). This document delves into the quantitative aspects of binding affinity, the kinetics of the ligand-receptor interaction, detailed experimental protocols for their determination, and the intricate signaling pathways activated upon agonist binding.

Introduction to GLP-1 Receptor Agonism

The GLP-1 receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation.[1] Activation of GLP-1R by its endogenous ligand, GLP-1, or by synthetic agonists, triggers a cascade of intracellular events that lead to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased satiety.[2] These physiological effects have established GLP-1R as a key therapeutic target for the management of type 2 diabetes and obesity.

Semaglutide is a potent and long-acting GLP-1R agonist that shares 94% sequence homology with human GLP-1.[3][4] Structural modifications, including amino acid substitutions and the addition of a fatty acid moiety, enhance its stability and prolong its half-life, allowing for once-weekly administration.[2][5] Understanding the precise nature of semaglutide's interaction with the GLP-1R—specifically its binding affinity and kinetics—is crucial for elucidating its mechanism of action and for the development of future incretin-based therapeutics.

Quantitative Analysis of Semaglutide-GLP-1R Interaction

The interaction between a ligand and its receptor is characterized by two key quantitative parameters: binding affinity and binding kinetics.

Binding Affinity refers to the strength of the binding interaction between the ligand and the receptor at equilibrium. It is typically expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.

The following tables summarize the reported binding affinity data for semaglutide to the human GLP-1 receptor.

Table 1: Semaglutide Binding Affinity Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.38 ± 0.06 nM | BHK cells expressing human GLP-1R | [6][7][8] |

| Kd | 3.4 x 10⁻⁶ M | Computational model based on X-ray structure | [3][4][9][10] |

Note: The significant difference between the reported IC50 and computationally derived Kd may reflect differences in experimental conditions and the methodologies used (cell-based functional assay versus a structural model).

Experimental Protocols for Determining Binding Affinity and Kinetics

Several robust experimental techniques are employed to characterize the binding of ligands to GPCRs like the GLP-1R. Below are detailed methodologies for three commonly used assays, adapted for the analysis of semaglutide.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled ligand (semaglutide) to compete with a radiolabeled ligand for binding to the GLP-1R.

Objective: To determine the Ki of semaglutide for the GLP-1R.

Materials:

-

Membranes from cells expressing the human GLP-1R (e.g., HEK293 or CHO cells)

-

Radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39))

-

Unlabeled semaglutide

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold PBS)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the GLP-1R in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

25 µL of binding buffer (for total binding) or a high concentration of unlabeled GLP-1 (for non-specific binding).

-

25 µL of varying concentrations of unlabeled semaglutide.

-

25 µL of a fixed concentration of ¹²⁵I-Exendin(9-39) (typically at or below its Kd).

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the semaglutide concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Workflow for Radioligand Binding Assay

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, enabling the determination of both association (kon) and dissociation (koff) rates.

Objective: To determine the kon, koff, and Kd of semaglutide for the GLP-1R.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified, soluble GLP-1R

-

Semaglutide

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Receptor Immobilization: Covalently immobilize the purified GLP-1R onto the surface of the sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

Association Phase: Flow a series of concentrations of semaglutide in running buffer over the sensor chip surface. The binding of semaglutide to the immobilized GLP-1R will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Dissociation Phase: Replace the semaglutide solution with running buffer and monitor the decrease in RU as semaglutide dissociates from the receptor.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that removes the bound semaglutide without denaturing the immobilized receptor (e.g., a low pH buffer).

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Workflow for Surface Plasmon Resonance (SPR) Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a homogenous assay that measures the proximity of a donor and an acceptor fluorophore. In a binding assay format, the receptor is labeled with the donor and the ligand with the acceptor.

Objective: To determine the Kd of semaglutide for the GLP-1R in a homogenous format.

Materials:

-

Cells expressing a tagged GLP-1R (e.g., SNAP-tag or HaloTag)

-

Terbium-cryptate labeled anti-tag antibody (donor)

-

Fluorescently labeled semaglutide (acceptor)

-

Assay buffer

-

TR-FRET compatible plate reader

Procedure:

-

Cell Plating: Seed cells expressing the tagged GLP-1R into a 384-well plate.

-

Receptor Labeling: Incubate the cells with the terbium-cryptate labeled anti-tag antibody to label the receptor.

-

Competition Assay: Add a fixed concentration of fluorescently labeled semaglutide and varying concentrations of unlabeled semaglutide to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Detection: Measure the TR-FRET signal using a plate reader. The signal is generated when the fluorescently labeled semaglutide binds to the terbium-labeled receptor, bringing the donor and acceptor into close proximity.

-

Data Analysis: The decrease in the TR-FRET signal with increasing concentrations of unlabeled semaglutide is used to generate a competition curve, from which the IC50 and subsequently the Ki can be calculated.

GLP-1 Receptor Signaling Pathways

Upon agonist binding, the GLP-1R undergoes a conformational change that initiates intracellular signaling through multiple pathways. The primary and most well-characterized pathway involves the activation of the Gs alpha subunit, leading to the production of cyclic AMP (cAMP). However, evidence also suggests coupling to Gq and the involvement of β-arrestin-mediated signaling.

Gs/cAMP/PKA Pathway

This is the canonical signaling pathway for the GLP-1R and is central to its effects on insulin secretion.

GLP-1R Gs/cAMP/PKA Signaling Pathway

Upon binding of semaglutide, the GLP-1R activates the heterotrimeric G protein Gs.[6] The activated Gs alpha subunit stimulates adenylyl cyclase to convert ATP into cAMP.[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB and components of the insulin exocytosis machinery, ultimately enhancing glucose-stimulated insulin secretion.[1][11]

Gq Pathway

Some studies suggest that the GLP-1R can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[12]

GLP-1R Gq Signaling Pathway

Activation of the Gq pathway by the GLP-1R results in PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increased intracellular calcium and DAG synergistically activate Protein Kinase C (PKC), which can also contribute to the modulation of insulin secretion and other cellular responses.

β-Arrestin Pathway

β-arrestins are scaffolding proteins that are recruited to activated GPCRs. They play a crucial role in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[7][13]

GLP-1R β-Arrestin Signaling and Internalization

Following agonist binding, the GLP-1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins to the intracellular domains of the receptor.[8] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization. It also acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits. Furthermore, β-arrestin can serve as a scaffold to activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell growth and differentiation.[14] The degree to which different GLP-1R agonists engage the β-arrestin pathway can lead to biased agonism, a phenomenon where ligands stabilize distinct receptor conformations that preferentially activate certain signaling pathways over others.[9]

Conclusion

The binding of semaglutide to the GLP-1R is a high-affinity interaction that initiates a complex network of intracellular signaling pathways, with the Gs/cAMP/PKA pathway being the primary driver of its therapeutic effects. The quantitative characterization of this interaction through binding affinity and kinetic studies is essential for a complete understanding of its pharmacology. The experimental protocols outlined in this guide provide a framework for researchers to robustly assess the binding properties of novel GLP-1R agonists. A deeper understanding of the nuances of ligand-receptor interactions and the resulting signaling profiles will continue to drive the development of more effective and safer therapies for metabolic diseases.

References

- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Semaglutide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing GLP-1R Agonist: A Computational Semaglutide Analogue with 112-fold Enhanced Binding Affinity to GLP-1R[v1] | Preprints.org [preprints.org]

- 5. Pharmacokinetics and Tolerability of a Single Dose of Semaglutide, a Human Glucagon-Like Peptide-1 Analog, in Subjects With and Without Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Arrestin-1 mediates glucagon-like peptide-1 signaling to insulin secretion in cultured pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Novel 6-Azaspiro[2.5]octane-Based GLP-1 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel series of small molecule glucagon-like peptide-1 (GLP-1) receptor agonists based on a 6-azaspiro[2.5]octane scaffold. The information presented is primarily derived from the pivotal study by Aspnes and colleagues, which identified "GLP-1 receptor agonist 13" (compound (S)-9) as a potent agonist with an EC50 of 76 nM. This document is intended to serve as a comprehensive resource for researchers in the field of metabolic drug discovery, offering detailed insights into the molecular interactions driving agonist activity and the experimental protocols for their evaluation.

Core Structure and Pharmacophore

The foundational structure for this series of GLP-1 receptor agonists is the 6-azaspiro[2.5]octane moiety. The SAR studies explored modifications at various positions of this core and connected chemical groups to optimize potency and other pharmacological properties. The general structure consists of a central spirocyclic amine linked to substituted aromatic and heterocyclic ring systems.

Structure-Activity Relationship (SAR) Summary

The SAR investigation for the 6-azaspiro[2.5]octane series focused on systematic modifications to identify key structural features required for potent GLP-1 receptor activation. While the full quantitative data from the primary publication by Aspnes et al. is not publicly available, this guide summarizes the key findings based on the reported information. "this compound" represents an optimized lead from this series.

Table 1: Summary of Structure-Activity Relationships for 6-Azaspiro[2.5]octane GLP-1 Receptor Agonists

| Compound ID | Modifications from Lead Structure | hGLP-1R EC50 (nM) | Key Observations |

| Lead Compound | Benzyloxypyrimidine scaffold | - | Initial hit from a sensitized high-throughput screen. |

| (S)-9 (this compound) | Optimized 6-azaspiro[2.5]octane with specific substitutions | 76 | Potent GLP-1 receptor agonist.[1] |

| Analog Series (General) | Modifications to the pyrimidine (B1678525) and benzyl (B1604629) substituents | Varied | Substituent changes analogous to the danuglipron (B610018) series were explored to optimize SAR.[1] |

Note: Detailed EC50 values for a full series of analogs are not available in the public domain at the time of this writing. The data is generalized from the abstract of the primary publication.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the SAR studies of novel GLP-1 receptor agonists. These protocols are based on standard industry practices and information inferred from related research.

In Vitro GLP-1 Receptor Activation Assay (cAMP Accumulation)

This assay is a primary method to determine the potency of compounds in activating the GLP-1 receptor, which signals through the Gs protein pathway to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Test compounds (including "this compound") and a reference agonist (e.g., native GLP-1).

-

cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

-

384-well white opaque microplates.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the hGLP-1R expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

-

Assay:

-

Remove the cell culture medium from the wells.

-

Add the assay buffer containing a PDE inhibitor to each well.

-

Add the prepared compound dilutions to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment assesses the ability of a GLP-1 receptor agonist to improve glucose control in an animal model.

Materials:

-

Male C57BL/6J mice (or other appropriate rodent model).

-

Test compound ("this compound") formulated for oral administration.

-

Vehicle control.

-

Glucose solution (e.g., 2 g/kg).

-

Glucometer and test strips.

-

Blood collection supplies (e.g., tail-nick lancets, capillaries).

Procedure:

-

Acclimatization and Fasting: Acclimatize the animals to handling. Prior to the test, fast the animals overnight (e.g., 16 hours) with free access to water.

-

Compound Administration: Administer the test compound or vehicle orally at a specific time point before the glucose challenge (e.g., 30-60 minutes).

-

Baseline Blood Glucose: At time 0, measure the baseline blood glucose from a tail-nick.

-

Glucose Challenge: Immediately after the baseline reading, administer the glucose solution orally.

-

Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on glucose tolerance.

Signaling Pathways and Experimental Workflow

The activation of the GLP-1 receptor by an agonist like "this compound" initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαs, leading to increased cAMP production. This is the basis for the in vitro potency assay. The subsequent physiological effects are evaluated through in vivo studies like the OGTT.

Caption: GLP-1 Receptor Signaling Cascade.

Caption: Drug Discovery Workflow for GLP-1R Agonists.

References

A Technical Guide to GLP-1 Receptor Agonist Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

The Glucagon-Like Peptide-1 Receptor (GLP-1R) has emerged as a pivotal target in the treatment of type 2 diabetes and obesity. As a Class B G protein-coupled receptor (GPCR), its activation by endogenous ligands or synthetic agonists triggers a complex network of intracellular signaling cascades.[1][2] Understanding these pathways is critical for the rational design of next-generation therapeutics with improved efficacy and tailored physiological effects. This guide provides an in-depth overview of the core downstream signaling pathways, quantitative data on agonist-induced responses, detailed experimental protocols, and visual diagrams to elucidate these complex molecular interactions.

Activation of the GLP-1R primarily involves coupling to the stimulatory Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] However, the receptor's signaling repertoire is far more extensive, encompassing β-arrestin-mediated pathways and the activation of key cellular kinases such as PI3K/AKT and MAPK/ERK.[5][6] The concept of "biased agonism," where different ligands can preferentially activate one pathway over another, has gained significant traction, suggesting that selectively modulating these pathways could lead to optimized therapeutic outcomes.[3][7]

Core Signaling Pathways

The Canonical Gαs/cAMP Pathway

This is the principal signaling cascade activated by GLP-1R agonists. Upon agonist binding, the receptor couples with the Gαs subunit, which activates adenylyl cyclase (AC).[8] This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. Elevated cAMP levels lead to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[5][9] Together, PKA and EPAC mediate many of the metabolic benefits of GLP-1R activation, including the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[8][9]

The β-Arrestin Pathway

Beyond G protein coupling, agonist-bound GLP-1R can recruit β-arrestin-1 and β-arrestin-2.[10][11] This interaction is a key mechanism for receptor desensitization and internalization, which terminates G protein signaling. However, β-arrestins are not merely signal terminators; they also function as signal transducers by acting as scaffolds for other proteins, initiating G protein-independent signaling cascades.[7][11] A prominent example is the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[12] The differential recruitment of β-arrestins by various agonists is a cornerstone of biased agonism at the GLP-1R.[1][3] For instance, some agonists may be potent activators of the cAMP pathway while only weakly recruiting β-arrestin, a profile that may offer distinct therapeutic advantages.[3]

The PI3K/AKT Pathway

Activation of the GLP-1R can also stimulate the Phosphoinositide 3-Kinase (PI3K)/AKT signaling axis.[5][13] This pathway is crucial for promoting cell survival, proliferation, and anti-apoptotic effects in various cell types, including pancreatic β-cells.[5][14] The activation can occur through intermediates linked to the canonical cAMP pathway or potentially via transactivation of other receptors like the Epidermal Growth Factor Receptor (EGFR).[5] Downstream of AKT, a cascade of phosphorylation events regulates cellular processes that protect cells from apoptosis and support cell growth.[14][15]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 branch, is another important downstream target of GLP-1R activation.[16][17] ERK1/2 phosphorylation can be triggered through multiple upstream signals, including PKA from the cAMP pathway and via β-arrestin scaffolding.[12] This convergence allows for the integration of signals to control diverse cellular processes such as gene expression, proliferation, and differentiation.[5][16] The kinetics of ERK activation can differ based on the upstream activator; for example, the PKA-dependent phase is often rapid and transient, while the β-arrestin-mediated phase can be more sustained.[12]

Quantitative Data on GLP-1R Agonist Signaling

The signaling profile of a GLP-1R agonist can be quantified by measuring its potency (EC₅₀ or pEC₅₀) and efficacy (Eₘₐₓ) in various functional assays. The table below summarizes representative data for different agonists across key signaling pathways.

| Agonist | Assay | Potency (pEC₅₀) | Efficacy (Eₘₐₓ, % of GLP-1) | Cell Line | Reference |

| GLP-1 | cAMP Production | 9.2 ± 0.1 | 100 | HEK293 | |

| β-Arrestin-1 Recruitment | 7.9 ± 0.1 | 100 | HEK293 | [18] | |

| β-Arrestin-2 Recruitment | 8.0 ± 0.1 | 100 | HEK293 | [18] | |

| Exendin-4 | cAMP Production | 9.8 ± 0.1 | 105 ± 5 | HEK293 | [18] |

| β-Arrestin-1 Recruitment | 8.9 ± 0.1 | 126 ± 10 | HEK293 | [18] | |

| β-Arrestin-2 Recruitment | 8.9 ± 0.1 | 129 ± 11 | HEK293 | [18] | |

| Tirzepatide | cAMP Production | Full Agonist | N/A | N/A | |

| β-Arrestin Recruitment | Minimal Recruitment | N/A | N/A | [3] | |

| Exendin-P5 | cAMP Production | Biased toward cAMP | Reduced Recruitment | N/A | [3] |

| β-Arrestin Recruitment | Reduced Recruitment | N/A | N/A | [3] |

Note: Data are presented as mean ± SEM where available. Potency and efficacy values can vary significantly depending on the cell system and assay technology used.

Experimental Protocols

Detailed and robust methodologies are essential for characterizing the signaling profiles of GLP-1R agonists. Below are protocols for key in vitro cell-based assays.

Protocol 1: cAMP Accumulation Assay (GloSensor™ Technology)

This assay measures intracellular cAMP production following GLP-1R activation in real-time.[18]

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists for Gαs pathway activation.

-

Materials:

-

HEK293 cells stably expressing the human GLP-1R and the GloSensor™-22F cAMP plasmid.

-

Cell Culture Medium: DMEM with 10% FBS.

-

Assay Buffer: CO₂-independent medium containing 10% FBS.

-

GloSensor™ cAMP Reagent.

-

Test agonists and reference agonist (e.g., GLP-1).

-

White, opaque 384-well microplates.

-

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a white, opaque 384-well plate and incubate overnight.

-

Reagent Preparation: Equilibrate the GloSensor™ cAMP Reagent in the assay buffer according to the manufacturer's instructions.

-

Reagent Loading: Remove culture medium and add 20 µL/well of the reagent mixture. Incubate for 2 hours at room temperature, protected from light.

-

Compound Preparation: Prepare serial dilutions of test and reference agonists in assay buffer.

-

Stimulation: Add 5 µL of the agonist dilutions to the respective wells.

-

Signal Detection: Measure luminescence immediately and kinetically for a desired period (e.g., 30 minutes) using a plate-reading luminometer.

-

Data Analysis: Plot the peak luminescence response against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine pEC₅₀ and Eₘₐₓ values.[18]

-

Protocol 2: β-Arrestin Recruitment Assay (BRET² Technology)

This assay measures the recruitment of β-arrestin to the activated GLP-1R.[18]

-

Objective: To quantify agonist-induced β-arrestin-1 or β-arrestin-2 recruitment.

-

Materials:

-

HEK293FT cells.

-

Plasmids: GLP1R-RLuc8, GFP²-β-arrestin-1, GFP²-β-arrestin-2.

-

Transfection reagent.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

BRET² substrate (e.g., Coelenterazine 400a).

-

White, opaque 96-well microplates.

-

-

Methodology:

-

Transfection: Co-transfect HEK293FT cells with plasmids encoding GLP1R-RLuc8 and GFP²-β-arrestin. Plate transfected cells into white 96-well plates.

-

Incubation: Incubate cells for 48 hours to allow for protein expression.

-

Compound Treatment: Starve cells in assay buffer for 1 hour. Add serial dilutions of test agonists and incubate for 15-30 minutes at 37°C.

-

Substrate Addition: Add the BRET² substrate to each well to a final concentration of 5 µM.

-

Signal Detection: Immediately measure the light emission at two wavelengths simultaneously (e.g., 400 nm for RLuc8 and 515 nm for GFP²) using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (Emission at 515 nm / Emission at 400 nm). Subtract the basal ratio from vehicle-treated cells to get the net BRET signal. Plot the net BRET ratio against the log concentration of the agonist to determine pEC₅₀ and Eₘₐₓ.[10][18]

-

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the level of phosphorylated ERK1/2 as a marker of MAPK pathway activation.[12][13]

-

Objective: To measure the time-course and dose-response of agonist-induced ERK1/2 activation.

-

Materials:

-

Cells expressing GLP-1R (e.g., MIN6, INS-1, or transfected HEK293).

-

Serum-free medium for starvation.

-

Test agonists.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (p44/p42 MAPK), anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE equipment and reagents.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Cell Culture and Starvation: Plate cells and grow to ~80% confluency. Starve cells in serum-free medium for at least 2 hours.

-

Stimulation: Treat cells with various concentrations of agonist for different time points (e.g., 2, 5, 10, 20, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total-ERK signal for each sample.[12]

-

-

References

- 1. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 4. mdpi.com [mdpi.com]

- 5. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Liraglutide Attenuates Diabetic Cardiomyopathy via the ILK/PI3K/AKT/PTEN Signaling Pathway in Rats with Streptozotocin-Induced Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management [mdpi.com]

- 18. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Semaglutide, a GLP-1 Receptor Agonist

This technical guide provides an in-depth overview of the synthesis and purification methods for semaglutide (B3030467), a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. Developed for researchers, scientists, and professionals in drug development, this document details the chemical processes, experimental protocols, and purification strategies employed in its manufacture. Semaglutide's complex structure, which includes a modified peptide backbone and a fatty acid side chain, necessitates sophisticated synthesis and purification techniques to achieve high purity and yield.[1][2]

Overview of Semaglutide Synthesis

Semaglutide is a 31-amino acid peptide analog of human GLP-1.[3] Key structural modifications enhance its therapeutic efficacy by providing resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) and extending its half-life through albumin binding.[2] These modifications include:

-

Aib substitution: Replacement of Alanine at position 8 with aminoisobutyric acid (Aib).[2]

-

Side-chain acylation: Attachment of a C18 fatty diacid moiety to the Lysine (B10760008) at position 26 via a hydrophilic spacer.[3][4]

The primary method for producing semaglutide is Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential, stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[1][2][5] Alternative strategies, such as hybrid methods combining recombinant DNA technology with chemical synthesis and fragment condensation approaches, are also being explored to optimize production.[4][6][7]

Solid-Phase Peptide Synthesis (SPPS) of Semaglutide

The SPPS of semaglutide is a multi-step process involving the assembly of the peptide backbone on a solid support, modification of the lysine side chain, cleavage from the resin, and final deprotection.

Caption: General workflow for the solid-phase synthesis of semaglutide.

The following protocol is a synthesized representation based on common practices described in patent literature.[3][8][9]

-

Resin Preparation: Start with a suitable solid support, such as Fmoc-Gly-Wang resin or Fmoc-Gly-2-CTC resin.[3] Swell the resin in a solvent like N,N-Dimethylformamide (DMF) for approximately 30 minutes.[3]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amino acid on the resin. This is typically achieved by treating the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (2-5 equivalents) using a coupling agent. Common coupling systems include DIC/HOBt or HBTU/HATU with a base like DIPEA.[3]

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (B49086) test.[3]

-

-

Sequential Coupling: Repeat the deprotection and coupling steps for each amino acid in the semaglutide sequence from the C-terminus to the N-terminus.[8] For the synthesis of the main chain up to Lysine at position 26, use the orthogonally protected amino acid, Fmoc-Lys(Alloc)-OH.[3]

-

Side Chain Synthesis:

-

After coupling the main chain, selectively remove the Alloc (allyloxycarbonyl) protecting group from the Lys26 side chain. This is typically done using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) in a solvent such as methylene (B1212753) chloride (DCM).[3]

-

Sequentially couple the side chain components: Fmoc-AEEA (aminoethoxyethoxyacetic acid), Fmoc-Glu-OtBu, and finally, octadecanedioic acid mono-tert-butyl ester.[8] Use standard coupling procedures as described in step 3.

-

-

Final Main Chain Elongation: Continue with the stepwise coupling of the remaining amino acids for the main peptide chain.[8]

-

Cleavage and Deprotection: Once the full-length, protected peptide is synthesized on the resin, cleave it from the solid support and remove the remaining acid-labile side-chain protecting groups simultaneously. This is typically accomplished by treating the peptide-resin with a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[10]

-

Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold methyl tert-butyl ether (MTBE).[10] Centrifuge or filter to collect the solid, wash with cold ether several times to remove scavengers and dissolved protecting groups, and then dry under vacuum to obtain the crude semaglutide.[10]

Purification of Semaglutide

The crude semaglutide product contains various impurities, including deletion sequences, incompletely deprotected peptides, and byproducts from the synthesis process.[11] Therefore, rigorous purification is essential to achieve the high purity required for a pharmaceutical active ingredient (>98%).[5][10] The primary technique used for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][12][13]

A multi-step HPLC purification strategy is often employed, using different mobile phase pH conditions and sometimes different stationary phases to effectively remove closely related impurities.[13][14]

Caption: A representative multi-step workflow for the purification of semaglutide.

This protocol is a composite based on several described methods.[13][15][16][17] The exact conditions, especially the gradients, must be optimized for the specific crude product and column used.

Step 1: First Purification (Basic pH)

-

Column: Preparative C18 silica (B1680970) column (e.g., 10 µm particle size).[13][17]

-

Mobile Phase A: Aqueous buffer at pH 7.5-8.5, such as 20 mM Tris buffer or 100 mM ammonium (B1175870) bicarbonate.[16][17]

-

Mobile Phase B: Acetonitrile (ACN).[14]

-

Procedure:

-

Dissolve the crude semaglutide in a suitable solvent, filter, and load onto the equilibrated column.

-

Elute the peptide using a linear gradient of Mobile Phase B. For example, a gradient of 15% to 35% B over 60 minutes.[17]

-

Monitor the elution profile using UV detection at 230 or 280 nm.[13][18]

-

Collect fractions corresponding to the main semaglutide peak.

-

Analyze the purity of the fractions using analytical HPLC.

-

Step 2: Second Purification (Acidic pH)

-

Column: Preparative C4 or C8 silica column, which offers different selectivity compared to C18.[13]

-

Mobile Phase A: Aqueous acidic buffer, pH < 3.5, such as 0.1% TFA or 0.05% formic acid (FA).[13][15][19]

-

Mobile Phase B: Acetonitrile (ACN).

-

Procedure:

-

Pool the pure fractions from Step 1 and dilute if necessary.

-

Load the solution onto the C4/C8 column equilibrated with the acidic mobile phase.

-

Elute using an optimized linear gradient of ACN.

-

Collect and analyze fractions as in the first step.

-

Step 3: Final Polishing and Salt Exchange

-

Column: Preparative C18 silica column.[13]

-

Purpose: This step serves to remove any remaining impurities and can be used for salt exchange to obtain the final desired salt form (e.g., acetate).

-

Procedure:

-

Pool the high-purity fractions from the acidic purification step.

-

Perform a final chromatographic run, often at a basic pH similar to Step 1, to ensure final purity.[13]

-

If a salt exchange is needed, the final mobile phase can be adjusted accordingly (e.g., using an acetic acid solution).[17]

-

Pool the final high-purity fractions (>98%) and lyophilize to obtain the pure semaglutide active pharmaceutical ingredient (API).

-

The following tables summarize typical parameters and outcomes in the purification and analysis of semaglutide.

Table 1: Example RP-HPLC Purification Parameters

| Parameter | Step 1 (Capture) | Step 2 (Intermediate) | Step 3 (Polishing) |

|---|---|---|---|

| Stationary Phase | C18, 10 µm | C8 or C4, 10 µm | C18, 10 µm |

| Mobile Phase A | 20 mM Tris Buffer | 0.1% Trifluoroacetic Acid (TFA) | 100 mM Ammonium Bicarbonate |

| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile (ACN) |

| pH | ~8.0 | < 3.0 | ~8.0 |

| Gradient | 15-35% B over 60 min | Optimized for impurity profile | Shallow gradient around elution % |

| Purity (Input) | ~75%[20] | >95% | >98% |

| Purity (Output) | >95% | >98% | >99.5% |

Table 2: Analytical HPLC Conditions for Purity Assessment

| Parameter | Value | Reference |

|---|---|---|

| System | Agilent 1260 Infinity II Bio Prime LC | [15] |

| Column | Agilent AdvanceBio Peptide Plus (2.1 × 250 mm, 2.7 µm) | [15] |

| Mobile Phase A | Water with 0.4% TFA | [15] |

| Mobile Phase B | Acetonitrile with 0.4% TFA | [15] |

| Flow Rate | 0.4 mL/min | [15] |

| Column Temp. | 35 °C | [21] |

| Detection | UV at 230 nm | [21] |

| Injection Vol. | 20 µL |[21] |

GLP-1 Receptor Signaling Pathway

Semaglutide exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR) located on pancreatic β-cells and other tissues. This activation initiates a downstream signaling cascade that enhances glucose-dependent insulin (B600854) secretion.

Caption: Key steps in the GLP-1 receptor signaling cascade leading to insulin secretion.

This guide provides a comprehensive framework for the synthesis and purification of semaglutide. The specific parameters and steps, particularly in chromatography, require careful optimization at the laboratory and industrial scale to ensure a robust, efficient, and scalable manufacturing process.[22]

References

- 1. worldwondersgardens.co.uk [worldwondersgardens.co.uk]

- 2. Synthesis of Semaglutide | MtoZ Biolabs [mtoz-biolabs.com]

- 3. EP3398960B1 - Method for preparing semaglutide - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Purification of GLP-1 Agonists [ymc.eu]

- 6. A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Technologies Propelling GLP-1 Analogues [drugdeliveryleader.com]

- 8. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 9. CN103848910A - Solid synthetic method of semaglutide - Google Patents [patents.google.com]

- 10. CN115322250A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 11. agilent.com [agilent.com]

- 12. millennialscientific.com [millennialscientific.com]

- 13. EP4181946A1 - Improved purification process of semaglutide - Google Patents [patents.google.com]

- 14. WO2017162653A1 - Purification of glucagon-like peptide 1 analogs - Google Patents [patents.google.com]

- 15. agilent.com [agilent.com]

- 16. US20210206800A1 - Process for purifying semaglutide and liraglutide - Google Patents [patents.google.com]

- 17. data.epo.org [data.epo.org]

- 18. HPLC Method for Analysis of Semaglutide on Solid-Core Primesep SB Column | SIELC Technologies [sielc.com]

- 19. lcms.cz [lcms.cz]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 21. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

In Vitro Pharmacological Profiling of GLP-1 Receptor Agonist 13: A Technical Guide

This guide provides a comprehensive overview of the essential in vitro pharmacological assays for the characterization of novel Glucagon-like peptide-1 receptor (GLP-1R) agonists, herein referred to as "GLP-1 receptor agonist 13." The protocols and data presentation formats are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics for type 2 diabetes, obesity, and related metabolic disorders.

Introduction to GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[1][2] GLP-1 receptor agonists (GLP-1RAs) mimic the effects of endogenous GLP-1, which include potentiating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[2][3][4] The development of new GLP-1RAs requires a thorough in vitro characterization to determine their potency, efficacy, and signaling properties.[3]

Core In Vitro Assays

A standard in vitro pharmacological profiling of a novel GLP-1R agonist like "this compound" involves a panel of cell-based assays to assess its interaction with the GLP-1 receptor and the subsequent cellular responses. The key assays include:

-

Receptor Binding Assays: To determine the affinity of the agonist for the GLP-1R.

-

cAMP Signaling Assays: To measure the primary signaling pathway activated by GLP-1R.

-

ERK1/2 Phosphorylation Assays: To evaluate downstream signaling events.

Receptor Binding Affinity

Objective: To determine the binding affinity (Kd or Ki) of "this compound" to the human GLP-1 receptor.

Principle: Competitive binding assays are commonly used, where the test compound competes with a labeled ligand for binding to the receptor. The amount of labeled ligand displaced is proportional to the affinity of the test compound.

Experimental Protocol:

-

Cell Culture: Use a stable cell line expressing the human GLP-1 receptor, such as HEK293 or CHO cells.[3][5]

-

Membrane Preparation (Optional): Cell membranes expressing the GLP-1R can be prepared for use in the assay.

-

Assay Setup:

-

In a microplate, combine the cell membranes or whole cells with a fixed concentration of a radiolabeled or fluorescently labeled GLP-1R antagonist (e.g., 125I-Exendin(9-39)) or agonist.

-

Add increasing concentrations of the unlabeled "this compound" or a reference agonist (e.g., GLP-1(7-36)).

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Detection:

-

For radioligand binding, separate the bound from the free radioligand by filtration and measure the radioactivity of the filter.

-

For fluorescent ligands, measure the fluorescence signal using a suitable plate reader.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the agonist concentration.

-

Fit the data to a one-site or two-site binding model to determine the IC50 (the concentration of the agonist that displaces 50% of the labeled ligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | Cell Line | Labeled Ligand | Ki (nM) |

| This compound | HEK293-hGLP-1R | 125I-Exendin(9-39) | Value |

| Reference Agonist (GLP-1) | HEK293-hGLP-1R | 125I-Exendin(9-39) | Value |

cAMP Signaling Assays

The primary signaling pathway of the GLP-1R involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[1][3][4][6]

Direct cAMP Measurement

Objective: To quantify the intracellular cAMP levels produced in response to "this compound" stimulation.

Principle: This assay directly measures the amount of cAMP produced by cells after stimulation with the agonist. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based kits.[3][4]

-

Cell Culture: Use a stable cell line expressing the human GLP-1R (e.g., HEK293-hGLP-1R).[3]

-

Cell Seeding: Seed the cells into a 96-well or 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of "this compound" and a reference agonist in an appropriate assay buffer.[3]

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the compound dilutions to the cells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).[3]

-

-

cAMP Detection: Lyse the cells and measure the cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

CRE-Luciferase Reporter Assay

Objective: To indirectly measure GLP-1R activation by quantifying the expression of a reporter gene under the control of a cAMP-responsive element (CRE).

Principle: Activation of the GLP-1R leads to an increase in cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which binds to CREs in the promoter of a reporter gene (e.g., luciferase), driving its expression.[3][7] The amount of luciferase produced is proportional to the level of receptor activation.

-

Cell Line: Use a cell line stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.[8]

-

Cell Seeding: Seed the cells into a white, opaque 96-well plate and incubate overnight.[3]

-

Compound Treatment:

-

Remove the culture medium.

-

Add serial dilutions of "this compound" and a reference agonist to the cells.

-

Incubate for a period of time (e.g., 3-6 hours) to allow for reporter gene expression.[8]

-

-

Luciferase Detection: Add a luciferase assay reagent to the wells and measure the luminescence using a luminometer.[8]

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Data Presentation:

| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of Reference) |

| This compound | Direct cAMP | HEK293-hGLP-1R | Value | Value |

| This compound | CRE-Luciferase | HEK293-hGLP-1R | Value | Value |

| Reference Agonist (GLP-1) | Direct cAMP | HEK293-hGLP-1R | Value | 100% |

| Reference Agonist (GLP-1) | CRE-Luciferase | HEK293-hGLP-1R | Value | 100% |

ERK1/2 Phosphorylation Assay

Objective: To assess the activation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway by measuring the phosphorylation of ERK1/2.

Principle: GLP-1R activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through G-protein-dependent and β-arrestin-mediated pathways.[9][10] The level of phosphorylated ERK1/2 (pERK1/2) can be quantified as a measure of downstream signaling.

Experimental Protocol:

-

Cell Culture: Use a suitable cell line expressing the GLP-1R (e.g., INS-1E or MIN6 pancreatic β-cells).

-

Cell Treatment:

-

Starve the cells in a serum-free medium for a few hours.

-

Treat the cells with different concentrations of "this compound" or a reference agonist for a specific time course (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Detection:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

ELISA/HTRF: Use a commercial ELISA or HTRF kit for the quantitative detection of pERK1/2 in the cell lysates.

-

-

Data Analysis:

-

Quantify the pERK1/2 signal and normalize it to the total ERK1/2 signal.

-

Plot the normalized pERK1/2 levels against the agonist concentration or time.

-

Determine the EC50 and Emax for ERK1/2 phosphorylation.

-

Data Presentation:

| Compound | Cell Line | EC50 (nM) for pERK1/2 | Emax (% of Reference) |

| This compound | INS-1E | Value | Value |

| Reference Agonist (GLP-1) | INS-1E | Value | 100% |

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Caption: GLP-1R signaling cascade.

Experimental Workflow for cAMP Assay

Caption: Workflow for direct cAMP measurement.

Experimental Workflow for CRE-Luciferase Assay

Caption: Workflow for CRE-luciferase reporter assay.

Experimental Workflow for ERK1/2 Phosphorylation Assay

Caption: Workflow for ERK1/2 phosphorylation assay.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. axxam.com [axxam.com]

- 5. mdpi.com [mdpi.com]

- 6. glucagon.com [glucagon.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Toxicology of GLP-1 Receptor Agonists

Disclaimer: Publicly available information on a specific molecule designated "GLP-1 receptor agonist 13" is not available. This guide provides a comprehensive overview of the preclinical toxicology profile representative of the glucagon-like peptide-1 (GLP-1) receptor agonist class of drugs, based on data from various approved and researched compounds within this family.

The GLP-1 receptor agonist class is integral to the management of type 2 diabetes and obesity.[1][2][3] Their mechanism of action involves mimicking the endogenous incretin (B1656795) hormone GLP-1, which leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, delayed gastric emptying, and promotion of satiety.[3][4][5] This guide delves into the preclinical safety and toxicology data that are crucial for the development and regulatory assessment of these therapeutic agents.

General Toxicological Profile

Preclinical studies in various animal models are fundamental to characterizing the safety profile of GLP-1 receptor agonists. Common findings across the class include effects on the gastrointestinal system, which are often dose-limiting, and observations related to the pancreas and thyroid gland.

Gastrointestinal Effects: The most frequently observed adverse effects in preclinical studies are related to the gastrointestinal (GI) system. These are considered a hallmark toxicity for this class and are consistent with the known pharmacological action of GLP-1 receptor agonists, which includes delayed gastric emptying.[5] Common clinical signs in animals include decreased food consumption, reduced body weight gain, and in some cases, emesis, particularly in non-rodent species like dogs.[5] These effects are typically dose-dependent and can be reversible upon cessation of treatment.

Pancreatic Safety: Given that GLP-1 receptor agonists stimulate pancreatic insulin secretion, the pancreas has been a key organ of interest in toxicology studies. Extensive histopathological examinations of the pancreas have been conducted in multiple species. Generally, these studies have not revealed adverse histological changes or signs of neoplasms in pancreatic tissue in rodents and non-human primates even after long-term administration at high exposures.[5][6]

Thyroid C-Cell Proliferation (Rodents): A significant finding in preclinical studies of several GLP-1 receptor agonists is a dose-dependent and treatment-duration-dependent increase in the incidence of thyroid C-cell tumors (adenomas and carcinomas) in rodents.[4][7] This has led to a boxed warning on the labels of many approved GLP-1 receptor agonists.[4] However, the human relevance of this finding is considered low due to interspecies differences in the expression and responsiveness of GLP-1 receptors on thyroid C-cells.[4] Studies have shown that human thyroid C-cells have a much lower density of GLP-1 receptors compared to rodents.[4] Furthermore, long-term studies in non-human primates have not shown similar C-cell proliferative changes.[4]

Quantitative Toxicology Data

The following tables summarize representative quantitative data from preclinical toxicology studies on various GLP-1 receptor agonists.

Table 1: Pancreatic Weight in Cynomolgus Monkeys Treated with Liraglutide (52-week study)

| Treatment Group | Dose (mg/kg/day) | Absolute Pancreas Weight (g) - Females |

| Control | 0 | 10.5 ± 2.1 |

| Low Dose | 0.5 | 12.1 ± 2.5 |

| Mid Dose | 2.5 | 13.8 ± 3.0 |

| High Dose | 5.0 | 15.2 ± 3.5 |

| *Statistically significant increase compared to control. Data is illustrative and based on findings reported in the literature.[6] |

Table 2: Thyroid C-Cell Findings in Rats with Semaglutide (Lifetime Exposure)

| Treatment Group | Plasma Exposure | Incidence of Thyroid C-Cell Adenomas | Incidence of Thyroid C-Cell Carcinomas |

| Control | - | Low | Very Low |

| Semaglutide | Clinically Relevant | Increased (Dose-dependent) | Increased (Dose-dependent) |

| *Data is a qualitative summary of findings reported in prescribing information.[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicology data. Below are representative protocols for key preclinical studies.

Chronic Toxicity and Carcinogenicity Studies in Rodents

-

Objective: To assess the long-term toxicity and carcinogenic potential of a GLP-1 receptor agonist.

-

Species: Typically Sprague-Dawley rats and CD-1 mice.

-

Study Design:

-

Animals are randomly assigned to control and multiple dose groups (e.g., low, medium, high).

-

The drug is administered via the intended clinical route (e.g., subcutaneous injection) daily or weekly for the lifetime of the animal (approximately 2 years).

-

Parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis at regular intervals.

-

At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.

-

Special attention is given to endocrine tissues, particularly the thyroid and pancreas.

-

-

Key Endpoints: Incidence, latency, and multiplicity of tumors; non-neoplastic pathology; survival rates.

Toxicology Studies in Non-Human Primates

-

Objective: To evaluate the safety profile in a species more closely related to humans and to assess findings not observed in rodents.

-

Species: Typically Cynomolgus monkeys.

-

Study Design:

-

Duration can range from a few weeks to a year or longer.

-

Animals receive the drug via the clinical route at various dose levels.

-

Intensive monitoring includes clinical observations, body weight, food intake, electrocardiography (ECG), blood pressure, and ophthalmology.

-

Blood samples are collected for pharmacokinetic, hematology, and clinical chemistry analysis.

-

A full necropsy and histopathological evaluation of a wide range of tissues are conducted at termination.

-

-

Key Endpoints: Organ toxicity, cardiovascular safety, and evaluation of specific safety concerns identified in other species (e.g., pancreatic and thyroid safety).

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

The therapeutic effects of GLP-1 receptor agonists are mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor. The diagram below illustrates the primary signaling cascade in a pancreatic beta-cell.

Caption: GLP-1 receptor agonist signaling cascade in pancreatic beta-cells.

Preclinical Toxicology Experimental Workflow

The following diagram outlines a typical workflow for the preclinical toxicological assessment of a novel GLP-1 receptor agonist.

Caption: Typical preclinical toxicology workflow for a GLP-1 receptor agonist.

References

- 1. Animal studies on glucagon-like peptide-1 receptor agonists and related polyagonists in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. academic.oup.com [academic.oup.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. novo-pi.com [novo-pi.com]

The Effects of GLP-1 Receptor Agonist Liraglutide on Pancreatic Beta-Cell Function and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the management of type 2 diabetes, primarily due to their multifaceted beneficial effects on pancreatic beta-cells. This technical guide provides an in-depth examination of a representative GLP-1 receptor agonist, Liraglutide, and its impact on beta-cell physiology. We consolidate key quantitative data from preclinical and clinical studies, detail the underlying molecular signaling pathways, and provide comprehensive experimental protocols for the assessment of beta-cell function and survival. This document serves as a technical resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction

The progressive decline of pancreatic beta-cell function and mass is a central pathophysiological feature of type 2 diabetes.[1] GLP-1 receptor agonists, a class of incretin (B1656795) mimetics, have emerged as a critical therapeutic strategy not only for their glucose-lowering effects but also for their potential to preserve and enhance beta-cell health.[2] Liraglutide, a human GLP-1 analogue with 97% amino acid sequence homology to native GLP-1, has been extensively studied for its pleiotropic actions on beta-cells.[3][4] This guide will synthesize the current understanding of Liraglutide's mechanisms of action on these vital insulin-producing cells.

Mechanism of Action: Signaling Pathways in the Beta-Cell

Liraglutide exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on the surface of pancreatic beta-cells.[5] This interaction triggers a cascade of intracellular signaling events that collectively enhance beta-cell function and promote survival. The primary signaling pathways are depicted below.

Activation of the GLP-1R by Liraglutide primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), both of which are crucial for potentiating glucose-stimulated insulin secretion.[5] Furthermore, GLP-1R activation engages the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key mediator of the pro-survival and anti-apoptotic effects of Liraglutide.[5][6][7] Akt activation leads to the phosphorylation and inactivation of pro-apoptotic proteins and transcription factors like FOXO1, while promoting the expression of pro-survival genes.[6][7] Liraglutide has also been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are involved in regulating beta-cell proliferation and apoptosis.[8]

Quantitative Effects on Pancreatic Beta-Cells

The effects of Liraglutide on pancreatic beta-cells have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of Liraglutide on Beta-Cell Mass and Proliferation (Preclinical Data)

| Animal Model | Treatment Duration | Key Findings | Reference |

| Alloxan-induced diabetic mice | 30 days | 2-fold increase in pancreatic beta-cell mass compared to vehicle.[2][9] | [9],[2] |

| db/db mice | 2 weeks | Significant increase in beta-cell mass (7.7 ± 0.7 mg vs. 4.9 ± 0.5 mg in vehicle-treated).[1] | [1] |

| db/db mice | 2 weeks | Significant increase in PCNA-positive (proliferating) cells in pancreatic islets.[1] | [1] |

| Zucker diabetic fatty (ZDF) rats | 6 weeks | Significantly increased beta-cell mass compared to overtly diabetic vehicle-treated animals.[10] | [10] |

Table 2: Effects of Liraglutide on Beta-Cell Apoptosis (Preclinical Data)

| Animal/Cell Model | Treatment Condition | Key Findings | Reference |

| Alloxan-induced diabetic mice | 30 days | Prevention of beta-cell apoptotic death.[2][9] | [9],[2] |

| db/db mice | 2 weeks | Reduction in oxidative stress (4-HNE-positive cells) and TUNEL-positive apoptotic beta-cells in islets.[1][6] | [1],[6] |

| INS-1 cells | Glucolipotoxicity-induced | Protection from apoptosis.[8] | [8] |

| βTC-6 cells | Serum withdrawal-induced | Inhibition of caspase-3 activation and protection from apoptosis.[6] | [6] |

Table 3: Effects of Liraglutide on Insulin Secretion

| Study Population/Model | Treatment | Key Findings | Reference |

| Individuals with prediabetes | Liraglutide vs. Placebo | 21% increase in insulin secretion rate and 229% increase in beta-cell sensitivity to intravenous glucose.[11] | [11] |

| Type 2 diabetes patients | Liraglutide vs. Placebo | Significant improvement in beta-cell function as evaluated by HOMA-beta.[9] | [9] |

| Alloxan-induced diabetic mice | 30 days | Improved insulin response to oral glucose load.[2][9] | [9],[2] |

| db/db mice | 2 weeks | Increased glucose-stimulated insulin secretion (GSIS) in isolated islets (1.5 ± 0.2 vs 0.9 ± 0.1 ng/ml per islet).[1] | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to assess the effects of Liraglutide on pancreatic beta-cells.

In Vivo Assessment: Oral Glucose Tolerance Test (OGTT) in Mice